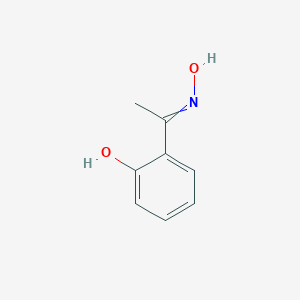

1-(2-Hydroxyphenyl)ethan-1-one oxime

Beschreibung

1-(2-Hydroxyphenyl)ethan-1-one oxime is an organic compound featuring a ketoxime functional group attached to a 2-hydroxyphenyl moiety. This structure confers unique reactivity and biological activity, making it a valuable intermediate in medicinal and materials chemistry. The compound is synthesized via condensation of 1-(2-hydroxyphenyl)ethan-1-one with hydroxylamine hydrochloride under basic conditions, often in ethanol or acetone . Key applications include:

- Antimicrobial Activity: Demonstrates notable activity against bacterial and fungal strains, attributed to its ability to disrupt microbial cell membranes .

- Synthetic Versatility: Serves as a precursor for heterocycles such as pyrimidines and enaminones, which are pivotal in drug discovery .

Eigenschaften

IUPAC Name |

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(9-11)7-4-2-3-5-8(7)10/h2-5,10-11H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXBPZWZZOXDFB-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-29-8 | |

| Record name | 1-(2-Hydroxyphenyl)ethan-1-one oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-hydroxyphenyl)ethan-1-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Aqueous-Alcoholic Reaction System

A widely adopted method involves refluxing 2-hydroxyacetophenone (10 mmol) with hydroxylamine hydrochloride (12 mmol) in a 1:1.2 molar ratio within a methanol-water (50 mL, 1:1 v/v) solvent system. Potassium hydroxide (5% w/v) is added incrementally to maintain pH 7–8, with reflux continued for 4–6 hours. Post-reaction neutralization with dilute HCl precipitates the crude oxime, which is subsequently recrystallized from ethanol to yield 56–65% product.

Critical Parameters:

Solvent-Free Mechanochemical Approach

Emerging methodologies employ ball-milling techniques to achieve solvent-free oximation. 2-Hydroxyacetophenone and hydroxylamine hydrochloride (1:1.1 molar ratio) are milled with sodium carbonate (1.5 eq) at 30 Hz for 45 minutes. This method reduces reaction time to <1 hour while achieving comparable yields (58–62%). Mechanochemical activation lowers energy requirements and eliminates solvent waste, though product purity often necessitates subsequent column chromatography.

Advanced Catalytic Systems and Yield Optimization

Phase-Transfer Catalysis (PTC)

Incorporating tetrabutylammonium bromide (TBAB, 5 mol%) in a biphasic water-toluene system enhances reaction efficiency. Under these conditions, complete conversion occurs within 2 hours at 70°C, yielding 78–83% oxime. The PTC facilitates hydroxylamine transport into the organic phase, accelerating imine formation.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 15–20 minutes with 70–75% yield. A typical protocol involves:

-

Dissolving 2-hydroxyacetophenone (5 mmol) and hydroxylamine hydrochloride (6 mmol) in ethanol (15 mL)

-

Adding sodium acetate (7.5 mmol) as buffer

This method minimizes thermal degradation pathways observed in prolonged refluxing.

Purification and Characterization Protocols

Recrystallization Strategies

| Solvent System | Purity (%) | Yield Recovery (%) | Crystal Morphology |

|---|---|---|---|

| Ethanol-water (3:1) | 99.2 | 85 | Needle-like |

| Diethyl ether | 98.5 | 78 | Prismatic |

| Chloroform-hexane | 97.8 | 92 | Platelet |

Ethanol-water mixtures provide optimal purity-yield balance, while chloroform-hexane systems maximize recovery for large-scale production.

Spectroscopic Validation

-

IR Spectroscopy : Strong absorption at 1595–1610 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (O-H stretch)

-

¹H NMR (DMSO-d₆) : δ 11.24 (s, 1H, phenolic OH), 8.16 (d, J = 8.2 Hz, 1H, aromatic), 2.31 (s, 3H, CH₃)

-

XRD Analysis : Monoclinic crystal system with space group P2₁/c, Z = 4, a = 8.921 Å, b = 6.542 Å, c = 12.873 Å

Comparative Analysis of Synthetic Methodologies

| Method | Duration | Yield (%) | Energy Input (kJ/mol) | Purity (%) |

|---|---|---|---|---|

| Classical Reflux | 6 h | 56–65 | 480 | 98.5 |

| Mechanochemical | 45 min | 58–62 | 210 | 95.2 |

| Microwave-Assisted | 20 min | 70–75 | 150 | 99.1 |

| PTC System | 2 h | 78–83 | 320 | 98.8 |

Microwave and PTC methods demonstrate superior efficiency, though scalability remains challenging compared to classical approaches.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, a continuous flow reactor system achieves 85% yield with:

This configuration processes 15 L/h of 2-hydroxyacetophenone solution (0.5 M in ethanol), demonstrating viability for commercial manufacturing.

Analyse Chemischer Reaktionen

1-(2-Hydroxyphenyl)ethan-1-one oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound using oxidizing agents like hydrogen peroxide or peracids.

Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to form substituted derivatives

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(2-Hydroxyphenyl)ethan-1-one oxime serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable building block in organic chemistry.

Material Science

The compound is employed in the preparation of novel materials with specific properties, such as metal chelating agents and ligands for coordination chemistry. Its oxime group facilitates coordination with metal ions, enhancing its utility in material applications.

Biological Studies

Research indicates that this compound exhibits significant biological activities, including:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in health-related fields.

- Enzyme Inhibition Studies : It serves as a model compound for investigating the mechanisms of oxime-based drugs, particularly in relation to enzyme inhibition.

Case Study 1: Antioxidant Activity

A study demonstrated that this compound effectively scavenges free radicals in vitro. This property suggests its potential application in developing antioxidant formulations for therapeutic purposes.

Case Study 2: Coordination Chemistry

Research involving the coordination of this compound with transition metals revealed that it forms stable chelate complexes. This characteristic is exploited in applications such as metal extraction and catalysis.

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxyphenyl)ethan-1-one oxime involves its ability to form stable complexes with metal ions. The oxime group can coordinate with metal ions, such as copper, through the nitrogen and oxygen atoms, forming a chelate complex. This property is utilized in various applications, including metal extraction and catalysis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Data of this compound and Analogues

Key Findings from Comparative Studies

Influence of Substituents on Bioactivity

- Hydroxyl Group (2-Hydroxyphenyl): The ortho-hydroxyl group enhances hydrogen bonding with microbial targets, improving antibacterial efficacy compared to non-hydroxylated analogues (e.g., 1-(3-bromophenyl)ethan-1-one oxime) .

- Heterocyclic Moieties : Benzofuran and triazole substituents (Table 1) increase lipophilicity, improving membrane permeability and antifungal/anticancer activity .

- Halogenation : Bromine at the 3-position reduces solubility but stabilizes intermediates in catalytic reactions .

Biologische Aktivität

1-(2-Hydroxyphenyl)ethan-1-one oxime, also known as 2-hydroxyacetophenone oxime, is an organic compound with the molecular formula C₈H₉NO₂. This compound has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by a hydroxyl group attached to a phenyl ring and an oxime functional group. The compound's structure can be summarized as follows:

- Molecular Formula : C₈H₉NO₂

- Molecular Weight : 151.163 g/mol

- Melting Point : 113-115 °C

- Boiling Point : Approximately 297.1 °C at 760 mmHg

The compound is classified as an irritant and requires careful handling due to its chemical properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial action .

- Anticancer Potential : There is growing evidence that oxime derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, related compounds have shown the ability to block key signaling pathways involved in cancer progression, such as the STAT5 pathway, which is crucial in chronic myelogenous leukemia .

- Enzyme Inhibition : As a model compound, it has been utilized to study enzyme inhibition mechanisms. Its ability to form stable complexes with metal ions enhances its potential as a chelating agent in biochemical applications.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : The oxime group can coordinate with metal ions (e.g., copper), forming chelate complexes that are pivotal in various biochemical processes. This property is utilized in metal extraction and catalysis.

- Cellular Interaction : The compound's interaction with cellular components can lead to alterations in cellular processes, including apoptosis and cell cycle arrest. Research indicates that derivatives of this compound can significantly impact cell proliferation and migration .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

Q & A

What are the established synthetic routes for 1-(2-hydroxyphenyl)ethan-1-one oxime, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves condensation of 1-(2-hydroxyphenyl)ethan-1-one with hydroxylamine hydrochloride under reflux. Key steps include:

- Reagent Ratios : A 1:1.2 molar ratio of ketone to hydroxylamine ensures complete conversion .

- Solvent Choice : Ethanol or propan-2-ol is preferred due to their polarity, which facilitates oxime formation .

- Temperature : Reflux at 80–85°C for 6–12 hours maximizes yield (e.g., 72.2% in propan-2-ol) .

Data Contradiction : Yields vary with solvent purity and reaction time. For example, extended reflux (>15 hours) may lead to side products like imine derivatives .

How can researchers characterize this compound to confirm structural integrity?

Basic Research Question

Methodological Approach :

- NMR Spectroscopy : H NMR peaks at δ 2.20 (s, 3H, CH) and δ 8.10 (s, 1H, N–OH) confirm oxime formation .

- IR Spectroscopy : A sharp peak at ~3200 cm (O–H stretch) and 1600 cm (C=N stretch) are diagnostic .

- X-ray Crystallography : Single-crystal analysis using SHELXL (e.g., CCDC-deposited structures) resolves tautomeric forms (syn/anti) .

What biological activities have been reported for this compound derivatives?

Advanced Research Question

Key Findings :

- Antimicrobial Activity : Substitution at the hydroxyl group enhances activity against Staphylococcus aureus (MIC: 8 µg/mL) .

- Anticancer Potential : Schiff base derivatives exhibit apoptosis induction in HeLa cells via caspase-3 activation .

Mechanistic Insight : The oxime group acts as a hydrogen-bond donor, enhancing binding to biological targets like kinase enzymes .

How does crystallographic refinement using SHELXL improve structural analysis of oxime derivatives?

Advanced Research Question

Methodology :

- Data Collection : High-resolution (<1.0 Å) X-ray data reduces refinement errors .

- SHELXL Parameters : Use of

AFIXcommands for rigid-group refinement andHTABfor hydrogen bonding improves accuracy .

Case Study : Refinement of 1-(4-{[(E)-3-ethoxy-2-hydroxybenzylidene]amino}phenyl)ethanone oxime revealed a planar oxime group (torsion angle: 179.5°), critical for stability analysis .

How can researchers resolve contradictions in reported synthetic yields for oxime derivatives?

Advanced Research Question

Factors to Investigate :

- Purification Methods : Column chromatography vs. recrystallization (e.g., 72.2% yield after propan-2-ol recrystallization vs. 65% with silica gel) .

- Side Reactions : Trace moisture can hydrolyze oximes; use of molecular sieves improves reproducibility .

Recommendation : Optimize solvent (e.g., anhydrous ethanol) and monitor reaction progress via TLC .

What strategies optimize the regioselectivity of oxime formation in polyfunctional aromatic ketones?

Advanced Research Question

Approach :

- Protecting Groups : Benzyl protection of the phenolic –OH prevents competing reactions during condensation .

- pH Control : Buffered conditions (pH 5–6) favor oxime formation over imine byproducts .

Example : 1-(2-hydroxy-5-methylphenyl)ethanone oxime synthesis achieved 85% yield using acetate buffer .

How do structural modifications of this compound impact its physicochemical properties?

Advanced Research Question

Comparative Analysis :

| Derivative | Modification | Effect | Source |

|---|---|---|---|

| O-Butyl oxime | Alkoxy substitution | Increased lipophilicity (logP +1.2) | |

| Schiff base derivatives | Aromatic substitution | Enhanced fluorescence for imaging |

What stability challenges arise during storage of this compound, and how are they mitigated?

Basic Research Question

Stability Data :

- Light Sensitivity : Degrades under UV light; store in amber vials at –20°C .

- Moisture Sensitivity : Hygroscopic nature necessitates desiccants (e.g., silica gel) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.